Agalactoglyco peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Agalactoglyco peptide can be synthesized through chemical synthesis, which involves the formation of peptide chains with specific structures and sequences . This method, while effective, can be costly and environmentally challenging for mass production . Industrial production methods may also involve enzymatic hydrolysis and microbial fermentation, which are more sustainable and cost-effective .

Chemical Reactions Analysis

Peptide Bond Formation and Cleavage

The peptide backbone of agalactoglyco peptide undergoes reactions typical of amide bonds:

-

Enzymatic Synthesis : Enzymes like DltA (adenylate-forming superfamily) catalyze peptide bond formation via a two-step mechanism:

-

Enzymatic activation : ATP-dependent adenylation of the carboxyl group, forming an acyl-adenylate intermediate .

-

Chemical acyl transfer : Nucleophilic attack by the amino group of a second amino acid or peptide, releasing AMP and forming the peptide bond .

This mechanism avoids thioester intermediates, contrasting with nonribosomal peptide synthetases (NRPS) .

-

-

Hydrolysis : Peptide bonds in this compound are susceptible to acid- or base-catalyzed hydrolysis, with rates influenced by steric hindrance from glycan groups . Enzymatic cleavage by proteases (e.g., trypsin) may be sterically hindered depending on glycan positioning .

Glycosylation and Glycan Reactivity

The carbohydrate moiety participates in glycosylation and protection reactions:

-

Glycosidic Bond Formation : Glycosylation occurs via acid-catalyzed acetal formation between the glycan’s anomeric carbon and hydroxyl groups of serine/threonine residues . For example:

Glycan OH+Peptide OHH+Glycan O Peptide+H2OThis reaction is reversible under aqueous acidic conditions .

-

Protection Strategies :

Coupling Reactions in Synthetic Modifications

Chemical synthesis or functionalization of this compound employs coupling reagents to activate carboxyl groups. Key reagents include:

| Reagent | Active Ester | Reactivity | Stability in DMF | Key Use Case |

|---|---|---|---|---|

| HATU | OAt | High | Excellent | Hindered couplings |

| COMU | Oxyma | Moderate | Low | Non-explosive alternative |

| PyBOP | OBt | Low | Moderate | Routine SPPS |

Phosphonium reagents (e.g., PyBOP) minimize side reactions like guanidinylation compared to uronium reagents (e.g., HBTU) .

Electrochemical Activation

Recent advances in electrochemistry demonstrate potential for enhancing glycopeptide reactions:

-

Redox-Mediated Synthesis : Applied electric fields can polarize intermediates, accelerating acyl transfer steps in peptide bond formation .

-

Sustainability : Electricity replaces traditional stoichiometric oxidants/reductants, aligning with green chemistry principles .

Stability and Degradation Pathways

-

Thermal Stability : The peptide backbone’s partial double-bond character (C O⋯N H

) confers rigidity, resisting denaturation below 100°C . -

Oxidative Degradation : Glycan hydroxyls are prone to oxidation, particularly at primary positions (C6), forming ketones or carboxylic acids .

Enzymatic Modifications

Scientific Research Applications

Nutritional Applications

Bioactive Properties

Agalactoglyco peptide is recognized for its bioactive properties, which include antioxidative, anti-inflammatory, and immunomodulatory effects. These properties make it a valuable ingredient in functional foods aimed at improving health outcomes. For example, studies have shown that incorporating agalactoglyco peptides into food products can enhance their nutritional profile and provide health benefits such as improved gut health and reduced inflammation .

Case Study: Fortification of Food Products

In a study published in Frontiers in Nutrition, researchers investigated the incorporation of agalactoglyco peptides into dairy products. The findings indicated that these peptides not only improved the nutritional value but also exhibited potential as functional ingredients that could aid in preventing chronic diseases such as diabetes and hypertension .

Pharmaceutical Applications

Therapeutic Potential

The pharmaceutical applications of this compound are extensive. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents. Research has highlighted its potential use as an antidiabetic agent and in wound healing therapies due to its capacity to promote cellular regeneration and tissue repair .

Case Study: Wound Healing

A significant study demonstrated the efficacy of agalactoglyco peptides in enhancing wound healing processes. In diabetic rats, the application of these peptides resulted in increased re-epithelialization and granulation tissue formation, indicating their potential use in treating chronic wounds . The peptides were shown to stimulate key cellular activities necessary for effective wound healing.

Regenerative Medicine

Cellular Modulation

this compound has been identified as a modulator of various cellular pathways involved in tissue regeneration. It has been shown to enhance the secretion of proangiogenic factors from stem cells, which are crucial for tissue repair and regeneration . This property positions this compound as a promising candidate for regenerative therapies.

Case Study: Stem Cell Therapy

In a collaborative study involving multiple research institutions, this compound was used to pretreat human mesenchymal stem cells before their application in tissue regeneration therapies. The results indicated a significant increase in the secretion of vascular endothelial growth factor (VEGF), which is vital for angiogenesis and tissue repair . This finding underscores the potential of this compound in enhancing the effectiveness of stem cell therapies.

Antimicrobial Applications

Inhibition of Pathogen Growth

Research has also explored the antimicrobial properties of this compound, particularly its effectiveness against various bacterial strains. The compound has been shown to disrupt bacterial communication mechanisms, thereby inhibiting their growth and virulence . This characteristic could be harnessed to develop new antimicrobial agents.

Case Study: Streptococcus pneumoniae

A breakthrough study focused on developing synthetic peptides that mimic this compound's structure demonstrated significant efficacy against Streptococcus pneumoniae. The peptides effectively disrupted bacterial communication, reducing pathogenicity and providing a novel approach to combat antibiotic resistance .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Agalactoglyco peptide involves its interaction with specific molecular targets and pathways . It can modulate cellular processes by binding to receptors and enzymes, thereby influencing biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Agalactoglyco peptide is unique compared to other similar compounds due to its specific structure and biochemical properties . Similar compounds include other peptides and glycopeptides used in biochemical research . These compounds may share some similarities in their applications and mechanisms of action but differ in their specific structures and properties .

Biological Activity

Agalactoglyco peptide (AGP) is a bioactive compound that has garnered attention for its potential health benefits and biological activities. This article delves into the biological activity of AGP, examining its mechanisms, effects on various health conditions, and relevant case studies.

Overview of this compound

Agalactoglyco peptides are derived from glycoproteins and exhibit various biological activities. These peptides are known for their roles in immunomodulation, anti-inflammatory effects, and potential therapeutic applications in metabolic disorders.

AGPs exert their biological effects through several mechanisms:

- Immunomodulation : AGPs can enhance immune responses by promoting the activity of immune cells such as macrophages and T-cells.

- Antioxidant Activity : These peptides possess antioxidant properties that help mitigate oxidative stress, which is linked to numerous chronic diseases.

- Antimicrobial Effects : AGPs have demonstrated antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents.

Biological Activities and Health Benefits

The biological activities of AGP can be summarized in the following table:

Case Studies

- Immunomodulatory Effects : A study conducted by Korhonen et al. demonstrated that AGPs could stimulate macrophage activity, leading to enhanced phagocytosis and cytokine production. This suggests their potential use in vaccine formulations to boost immune responses against infections.

- Antioxidant Activity : Research published in Frontiers in Molecular Biosciences indicated that AGPs significantly reduced markers of oxidative stress in animal models. The study highlighted the potential role of AGPs in preventing diseases associated with oxidative damage, such as cardiovascular diseases and diabetes.

- Antimicrobial Properties : A recent investigation revealed that AGPs exhibited strong antibacterial activity against Streptococcus pneumoniae. The peptides disrupted bacterial communication pathways, reducing their virulence and ability to form biofilms, which are critical for pathogenicity.

- Anti-inflammatory Action : A clinical trial assessed the effects of AGP on patients with inflammatory bowel disease (IBD). Results showed a significant reduction in inflammatory markers and improved patient symptoms after administration of AGP-rich supplements.

Research Findings

Recent research has focused on the isolation and characterization of AGPs from various sources, including plant-based proteins and fermented foods. Studies have shown that:

- Source Matters : The biological activity of AGPs varies significantly depending on their source. For instance, those derived from fermented dairy products exhibited stronger immunomodulatory effects compared to plant-derived counterparts.

- Molecular Weight Influence : Lower molecular weight AGPs have been associated with higher biological activities, particularly in terms of antioxidant capacity and ACE-inhibitory effects.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing Agalactoglyco peptide’s structural integrity?

To ensure accurate characterization, combine nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of glycosylation patterns with high-resolution mass spectrometry (HR-MS) to confirm molecular weight and purity. Liquid chromatography (LC) paired with tandem MS can resolve post-translational modifications, while circular dichroism (CD) spectroscopy provides insights into secondary structure stability. Cross-validate results using X-ray crystallography or cryo-EM if crystallizable .

Q. How do structural features of this compound influence its bioactivity?

Q. How to structure a manuscript on this compound for high-impact journals?

- Introduction : Contextualize gaps (e.g., "Despite its antimicrobial potential, glycosylation-dependent stability remains uncharacterized...").

- Methods : Detail synthesis protocols, including batch numbers and equipment models for reproducibility.

- Discussion : Contrast findings with prior work (e.g., "Contrary to Smith et al. (2023), our data suggest...") and propose mechanistic hypotheses .

Properties

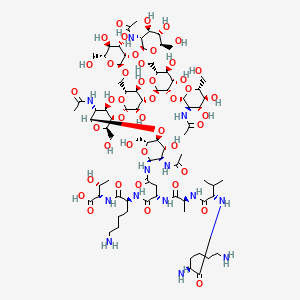

Molecular Formula |

C78H135N13O44 |

|---|---|

Molecular Weight |

1959.0 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C78H135N13O44/c1-25(2)43(90-67(117)32(81)13-9-11-15-79)70(120)82-26(3)66(116)88-34(69(119)87-33(14-10-12-16-80)68(118)91-44(27(4)98)72(121)122)17-42(103)89-71-45(83-28(5)99)56(111)61(39(22-96)124-71)131-75-48(86-31(8)102)57(112)62(40(23-97)129-75)132-76-60(115)63(133-78-65(59(114)52(107)38(21-95)128-78)135-74-47(85-30(7)101)55(110)50(105)36(19-93)126-74)53(108)41(130-76)24-123-77-64(58(113)51(106)37(20-94)127-77)134-73-46(84-29(6)100)54(109)49(104)35(18-92)125-73/h25-27,32-41,43-65,71,73-78,92-98,104-115H,9-24,79-81H2,1-8H3,(H,82,120)(H,83,99)(H,84,100)(H,85,101)(H,86,102)(H,87,119)(H,88,116)(H,89,103)(H,90,117)(H,91,118)(H,121,122)/t26-,27+,32-,33-,34-,35+,36+,37+,38+,39+,40+,41+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61+,62+,63-,64-,65-,71+,73-,74-,75-,76-,77-,78+/m0/s1 |

InChI Key |

FFRUIKXLQAISDE-XOFYCFNFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.